Seguinoside F
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Overview
Description
Seguinoside F is a naturally occurring organic compound isolated from the plant Imperata cylindrica. It belongs to the class of glycosides, which are compounds that consist of a sugar moiety bound to a non-sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Seguinoside F typically involves the extraction and isolation from the rhizomes of Imperata cylindrica. The process includes several steps of solvent extraction, chromatography, and crystallization to obtain the pure compound . The detailed synthetic routes and reaction conditions are often proprietary and specific to the research protocols used by different laboratories.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Seguinoside F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation and include parameters such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a glycoside, Seguinoside F is of interest for its unique chemical properties and potential use in synthetic chemistry.
Mechanism of Action
The mechanism of action of Seguinoside F involves its interaction with specific molecular targets and pathways within biological systems. While the exact molecular targets are still under investigation, it is believed that this compound exerts its effects through modulation of oxidative stress pathways and inflammatory responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Seguinoside F is structurally related to other glycosides isolated from Imperata cylindrica, such as impecyloside and seguinoside K . These compounds share similar glycosidic structures but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of sugar and non-sugar moieties, which may contribute to its distinct biological activities and potential therapeutic applications. The specific structural features of this compound may offer advantages in terms of stability, bioavailability, and efficacy compared to other glycosides .
Properties
Molecular Formula |
C26H32O15 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C26H32O15/c1-35-15-7-12(8-16(36-2)18(15)29)23(33)37-10-26(34)11-38-25(22(26)32)41-21-20(31)19(30)17(9-27)40-24(21)39-14-5-3-13(28)4-6-14/h3-8,17,19-22,24-25,27-32,34H,9-11H2,1-2H3/t17-,19-,20+,21-,22+,24-,25+,26-/m1/s1 |
InChI Key |
HZFQJXUVAZJXLJ-BBJWLDLUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)O)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)O)CO)O)O)O |
Origin of Product |
United States |
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